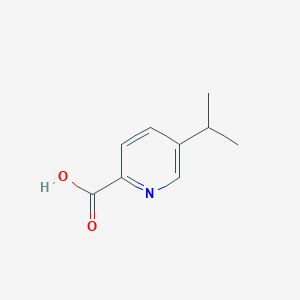

5-Isopropylpicolinic acid

説明

Synthesis Analysis

The synthesis of 5-Isopropylpicolinic acid involves a multi-step reaction. The first step involves the use of triethylamine and (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in isopropyl alcohol under an inert atmosphere at 80°C for 7 hours. The second step involves the use of 20% palladium hydroxide-activated charcoal and hydrogen in methanol for 2 hours .科学的研究の応用

Organic Synthesis

5-Isopropylpicolinic acid, like other carboxylic acids, plays a crucial role in organic synthesis . It can participate in various organic reactions, such as substitution, elimination, and oxidation . Its highly polar chemical structure, containing a carbonyl function (-C=O) and a hydroxyl group (OH), allows it to interact easily with polar compounds, forming hydrogen bridges .

Nanotechnology

In the field of nanotechnology, carboxylic acids, including 5-Isopropylpicolinic acid, are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For instance, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been reported to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .

Polymers

Carboxylic acids, including 5-Isopropylpicolinic acid, find applications in the area of polymers . They can be used as monomers, additives, catalysts, etc . They can also be involved in the production of polymer nanomaterials .

Medical Field

While specific applications of 5-Isopropylpicolinic acid in the medical field are not mentioned in the search results, carboxylic acids in general are known to have various applications in this field . They can be used in the synthesis of pharmaceuticals and in the development of new drugs .

Pharmacy

Similar to the medical field, carboxylic acids are also used in the pharmacy field . They can be used in the formulation of various pharmaceutical products .

Food Industry

Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced from fermentation and are applied in the food industry . While 5-Isopropylpicolinic acid is not specifically mentioned, it’s possible that it could have similar applications.

Safety and Hazards

Safety precautions for handling 5-Isopropylpicolinic acid include keeping the product out of reach of children, avoiding contact with eyes, skin, or clothing, and not eating, drinking, or smoking when using this product. It should be handled under an inert gas and protected from moisture. It should be kept cool and protected from sunlight . The product is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet .

作用機序

Target of Action

It is known that picolinic acid, a related compound, binds to zinc finger proteins (zfps) which play a crucial role in various cellular processes including viral replication and packaging .

Mode of Action

Picolinic acid, a similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting function .

Biochemical Pathways

Picolinic acid, a related compound, is known to be involved in zinc transport . This suggests that 5-Isopropylpicolinic acid might also influence pathways related to zinc transport and metabolism.

Pharmacokinetics

Understanding the pharmacokinetic principles can provide valuable insights for optimizing drug administration and utilization .

Result of Action

Picolinic acid has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

特性

IUPAC Name |

5-propan-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUACBAPXCBZBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358786 | |

| Record name | 5-Isopropylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26405-26-5 | |

| Record name | 5-Isopropylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

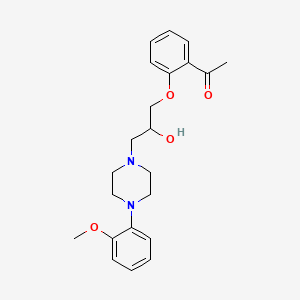

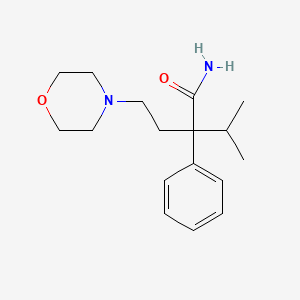

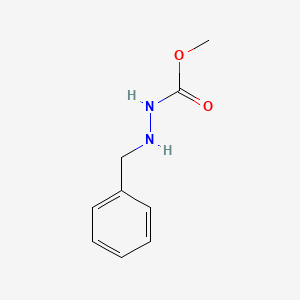

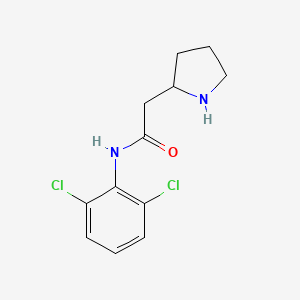

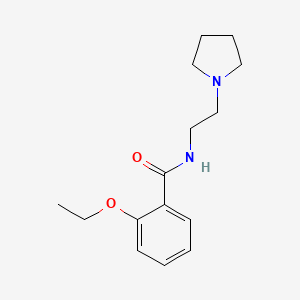

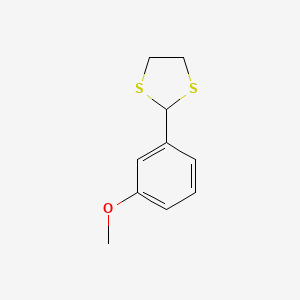

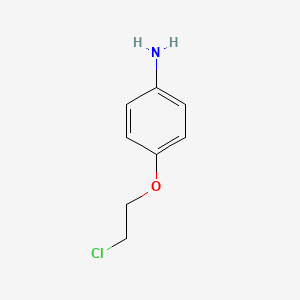

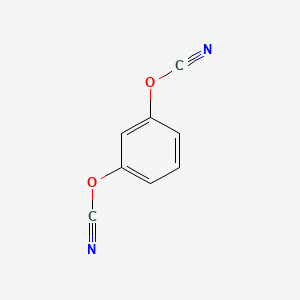

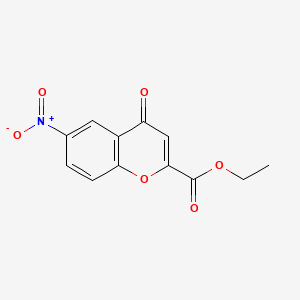

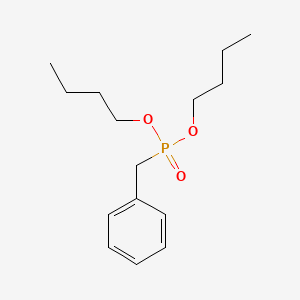

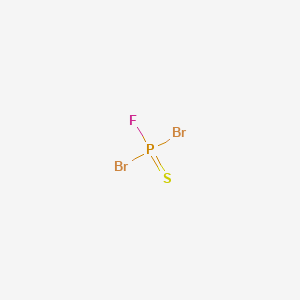

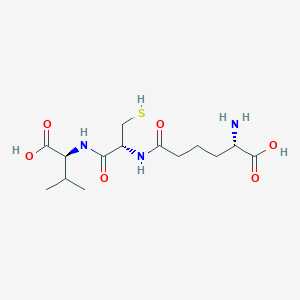

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。